N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

Description

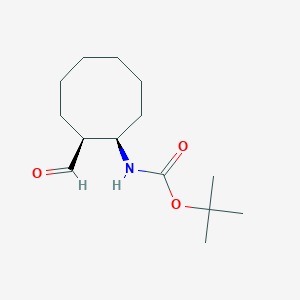

Based on structural parallels, the cyclooctane derivative likely features a medium-sized carbocyclic ring (8-membered) with a Boc-protected amine and an aldehyde group. Such compounds are typically used as chiral building blocks in organic synthesis, particularly in peptide mimetics or macrocyclic systems. The cis-configuration and Boc protection enhance stability during synthetic steps while retaining reactivity for downstream modifications .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDJVHCIKCLMB-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde typically involves the protection of the amino group with a Boc group followed by the introduction of the aldehyde functionality. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

Oxidation: N-Boc-(+/-)-cis-2-aminocyclooctanecarboxylic acid

Reduction: N-Boc-(+/-)-cis-2-aminocyclooctanol

Substitution: cis-2-aminocyclooctanecarbaldehyde

Scientific Research Applications

Chemistry: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions at other functional sites without interference .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating the mechanisms of enzymatic transformations .

Medicine: In medicinal chemistry, N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is explored for the development of novel pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties .

Industry: The compound is utilized in the production of advanced materials, including polymers and resins, where its functional groups contribute to the desired properties of the final product .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Boc-(±)-cis-2-aminocyclooctanecarbaldehyde (hypothetical, inferred from ) with structurally related compounds from the provided evidence. Key parameters include molecular features, applications, and commercial specifications.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Groups :

- The cyclooctane/cyclohexene carbaldehyde derivatives feature an aldehyde group, enabling nucleophilic additions (e.g., Wittig reactions or reductive amination). In contrast, the carboxylic acids () are suited for coupling reactions (e.g., peptide bonds) .

- The Boc group in all compounds stabilizes the amine during synthesis, preventing unwanted side reactions.

Larger rings (e.g., cyclooctane) may introduce strain or unique stereoelectronic effects. The indane system () offers a rigid bicyclic scaffold, often used to enforce specific stereochemistry in drug candidates .

Commercial Specifications: Pricing: The cyclohexene carbaldehyde () is priced at €519/g, significantly higher than N-Boc-2-aminoisobutyric acid (~€2.5/g for 25g ). This reflects the aldehyde's specialized role as a building block versus bulk carboxylic acid use. Purity: The cyclohexene derivative is listed at >97% purity, comparable to the >97.0% purity of the aminoisobutyric acid .

Table 2: Commercial and Application Comparison

Research Implications and Limitations

- Cyclooctane vs. Cyclohexene : While the cyclohexene carbaldehyde () provides reactivity insights, the hypothetical cyclooctane analog may exhibit distinct steric and electronic properties due to its larger ring size. Experimental data on ring strain and aldehyde reactivity in cyclooctane systems would be critical for further comparison.

- Synthetic Utility : Aldehyde-containing Boc-protected amines (e.g., ) are pivotal for constructing complex heterocycles, whereas carboxylic acids () are foundational in peptide synthesis.

Biological Activity

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is an important compound in organic synthesis, particularly known for its role as a protected amino group in various biochemical applications. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclooctane ring with an aldehyde functional group. Its molecular formula is with a molecular weight of .

Target of Action:

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is the amine group present in various biomolecules. The Boc group serves as a protective moiety that allows for selective reactions during multi-step synthesis processes.

Mode of Action:

The compound interacts with its biological targets by protecting the amine group, which is crucial in peptide synthesis and other organic transformations. The protection strategy enables the compound to undergo further reactions without interference from the amine functionality .

Biochemical Pathways:

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde plays a significant role in peptide synthesis, where protecting amino groups as N-Boc derivatives is essential for achieving high yields and selectivity in complex organic reactions .

Biological Activity

The biological activity of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde can be summarized as follows:

- Enzyme Interactions: It serves as a model substrate for studying enzyme-catalyzed reactions involving aldehydes and amines. This allows researchers to investigate the mechanisms of enzymatic transformations effectively .

- Pharmaceutical Applications: The compound is explored for developing novel pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties, making it valuable in medicinal chemistry .

Research Findings

Several studies have highlighted the significance of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde in various biological contexts:

Case Studies

-

Enzymatic Transformation Studies:

- A series of experiments utilized N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde to assess enzyme kinetics and substrate specificity. Results indicated that the compound facilitated significant enzymatic activity, providing insights into its potential as a pharmaceutical precursor.

-

Peptide Synthesis Optimization:

- In a comparative study on various protecting groups for amines, N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde was found to yield higher purity peptides than other common protecting groups under similar reaction conditions.

Q & A

Q. What are the recommended methods for synthesizing N-Boc-(±)-cis-2-aminocyclooctanecarbaldehyde in academic research?

Synthesis typically involves:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) to prevent side reactions .

- Aldehyde formation : Oxidation of the corresponding alcohol or reductive amination of a ketone precursor. Cyclooctane ring conformation must be stabilized to retain cis stereochemistry during aldehyde generation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. Confirm purity via HPLC and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- NMR spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aldehyde proton resonance (δ ~9-10 ppm). Cis stereochemistry is validated via coupling constants in H-NMR .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z ~269) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 210-220 nm .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Keep under inert gas (Ar/N) at -20°C to prevent aldehyde oxidation or Boc deprotection. Desiccate to avoid hydrolysis .

- Decomposition risks : Exposure to acids or bases may cleave the Boc group. Monitor for color changes (yellowing indicates degradation).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for cis/trans isomers of this compound?

- Variable-temperature NMR : Observe splitting patterns at low temperatures to distinguish dynamic cis/trans isomerism .

- X-ray crystallography : Definitive confirmation of spatial arrangement (challenging due to cyclooctane ring flexibility).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for cis vs. trans conformers .

Q. What experimental parameters optimize the yield of N-Boc-(±)-cis-2-aminocyclooctanecarbaldehyde in multi-step syntheses?

- Temperature control : Maintain ≤0°C during Boc protection to minimize racemization.

- Catalyst selection : Use mild oxidizing agents (e.g., Dess-Martin periodinane) for alcohol-to-aldehyde conversion to avoid overoxidation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclooctane ring stability during aldehyde formation.

Q. How can this compound be utilized as a chiral building block in complex molecule synthesis?

Q. What strategies address discrepancies in reactivity data between computational predictions and experimental results?

- Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for THF) and conformational sampling in DFT/MD simulations .

- Experimental validation : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, standardized concentrations) to isolate variables .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.